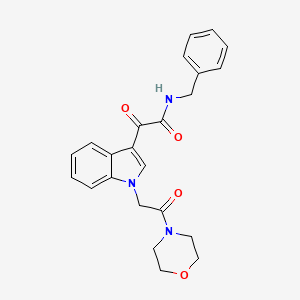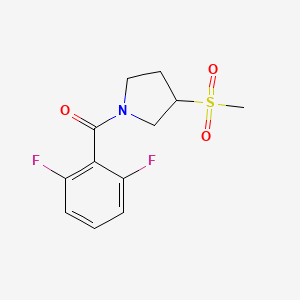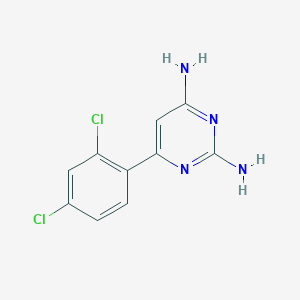
6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine” is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The molecular formula of this compound is C10H8Cl2N4 and it has a molecular weight of 255.1 .
Synthesis Analysis
The synthesis of this compound involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . This structure is part of a larger class of compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyrimidine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
The compound is expected to have a high degree of lipophilicity, which allows it to diffuse easily into cells . It is also expected to have a high affinity for a lipid environment .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Pyrimidine derivatives, including “6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer properties . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
These compounds have shown antimicrobial and antifungal properties. They can inhibit the growth of various types of bacteria and fungi, making them useful in the treatment of infections caused by these microorganisms .
Antiparasitic Applications
Pyrimidine derivatives have also been reported to exhibit antiparasitic properties . They can be used to treat diseases caused by parasites .
Diuretic Applications
These compounds have diuretic properties . They can increase the amount of urine produced by the body, helping to remove excess water and salt .
Antitumor Applications
Pyrimidine derivatives have been reported to exhibit antitumor properties . They can inhibit the growth of tumors, making them useful in the treatment of various types of cancer .
Antifilarial Applications
These compounds have shown antifilarial properties . They can be used to treat diseases caused by filarial worms .
DNA Topoisomerase II Inhibitors
Pyrimidine derivatives can act as DNA topoisomerase II inhibitors . They can prevent the over-winding or under-winding of DNA during replication, making them useful in the treatment of certain types of cancer .
Antitubercular Agents
These compounds have been reported to exhibit antitubercular properties . They can be used to treat tuberculosis .
Wirkmechanismus
Target of Action
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
The mode of action of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine involves nucleophilic attack on pyrimidines using N-methylpiperazine, which has been shown to be highly regioselective, favoring the formation of C-4 substituted products . This suggests that the compound interacts with its targets through a nucleophilic substitution mechanism.
Pharmacokinetics
The compound’s lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells , which could influence its bioavailability and distribution within the body.
Zukünftige Richtungen
The compound and its derivatives have potential therapeutic applications, particularly due to their ability to bind to the serotonin (5-HT) receptor sites . Future research could focus on optimizing the hydrophobic character of the substituents to enhance this binding affinity . Additionally, the compound’s lipophilicity and ability to diffuse into cells suggest potential for further exploration in drug development .
Eigenschaften
IUPAC Name |
6-(2,4-dichlorophenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCYTWXLYPXRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

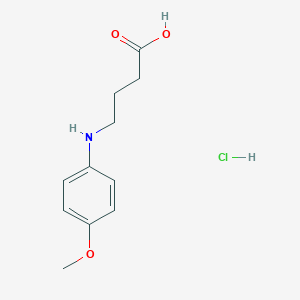
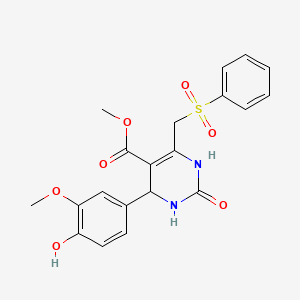
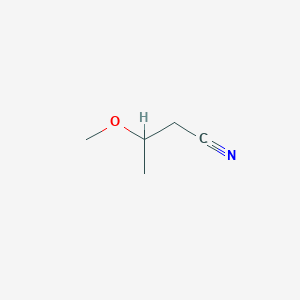

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2788127.png)
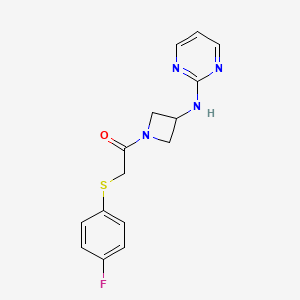
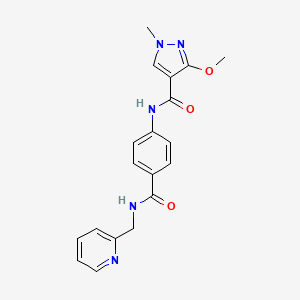
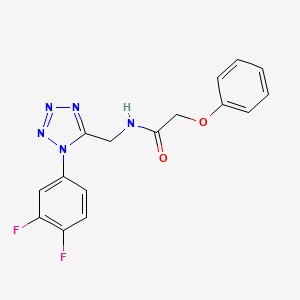
![Ethyl 2-[(2,4-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2788136.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide](/img/structure/B2788138.png)
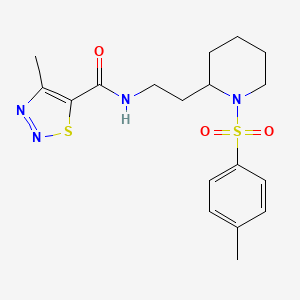
![Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2788140.png)
